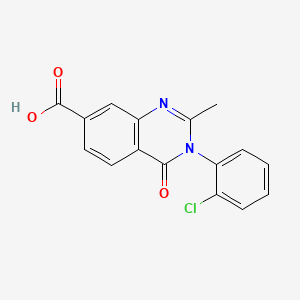
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a butadienyl group with isopropyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate butadienyl precursor. One common method is the alkylation of pyrrolidine with 1-isopropyl-2-methyl-2,3-butadiene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, facilitating the nucleophilic attack on the butadienyl precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the butadienyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the butadienyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons.
Applications De Recherche Scientifique
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)piperidine
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)morpholine
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyridine
Uniqueness
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a butadienyl group with isopropyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
80305-62-0 |
|---|---|
Formule moléculaire |
C12H21N |
Poids moléculaire |
179.30 g/mol |
InChI |
InChI=1S/C12H21N/c1-5-11(4)12(10(2)3)13-8-6-7-9-13/h10,12H,1,6-9H2,2-4H3 |
Clé InChI |
DOKYOMHOUOXLHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=C=C)C)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


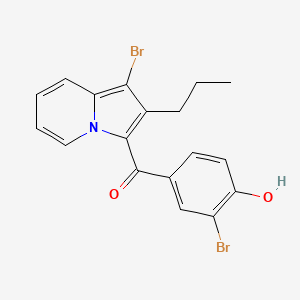
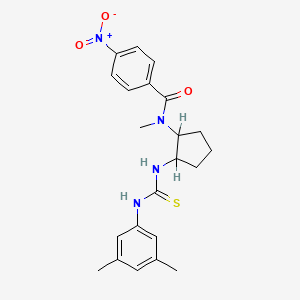

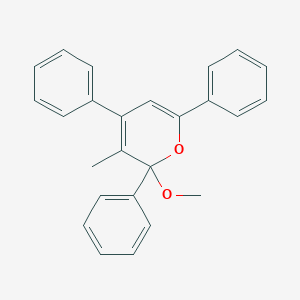

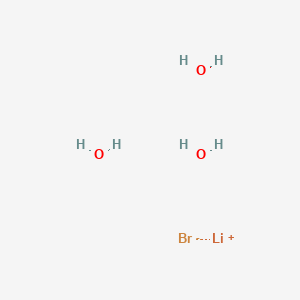

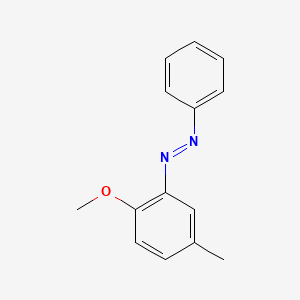
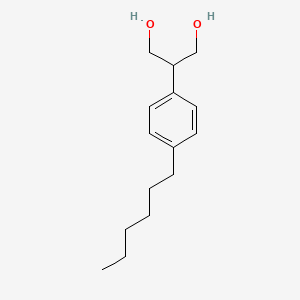
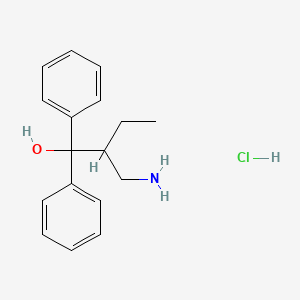
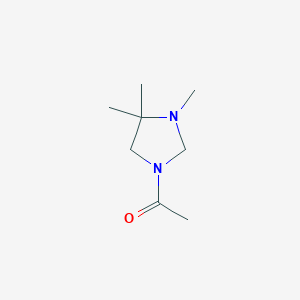
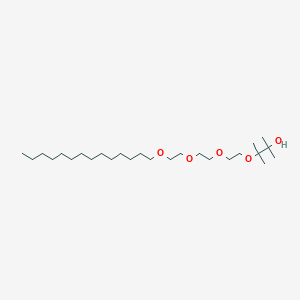
![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
